ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate
Overview
Description
Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound features a complex structure with multiple functional groups, including a triazole ring, a sulfanyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Propanoyl Group: The propanoyl group can be attached through an acylation reaction using propanoyl chloride in the presence of a base.
Formation of the Benzoate Ester: The final step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that can exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar ester linkage but lacking the triazole and sulfanyl groups.
4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate: Similar structure but with a methyl group instead of a butyl group on the triazole ring.
Uniqueness
Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is unique due to the presence of the butyl-substituted triazole ring and the sulfanyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-4-6-7-15-20-18(22-21-15)26-12(3)16(23)19-14-10-8-13(9-11-14)17(24)25-5-2/h8-12H,4-7H2,1-3H3,(H,19,23)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIDVSXJEUCITQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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